Methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate

Descripción general

Descripción

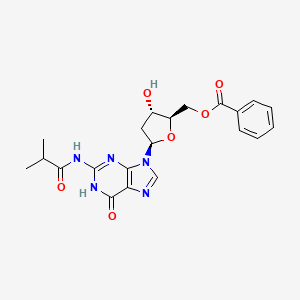

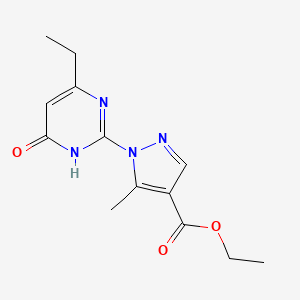

“Methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate” is a chemical compound with the molecular formula C10H8N2O3 . It is also known by several other names such as “Methyl 4-oxo-3;4-dihydroquinazoline-8-carboxylate”, “METHYL 3,4-DIHYDRO-4-OXOQUINAZOLINE-8-CARBOXYLATE”, and “3,4-Dihydro-4-oxo-8-quinazolinecarboxylic acid methyl ester” among others .

Physical And Chemical Properties Analysis

“Methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate” has a predicted boiling point of 378.2±44.0 °C and a density of 1.39 . Its pKa value is predicted to be 0.43±0.20 .Aplicaciones Científicas De Investigación

Application 1: Antitumor Activity

- Specific Scientific Field : Cancer Research

- Summary of the Application : Methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate derivatives have been synthesized and evaluated for their growth inhibition in human solid tumor and a human leukemia HL-60 cell lines . Another research also discussed about in vivo antitumor activity of novel 3, 4 di-substituted quinazoline derivatives .

- Methods of Application or Experimental Procedures : The compounds were synthesized and their antitumor activity was evaluated by testing their growth inhibition in seven human solid tumor and a human leukemia HL-60 cell lines . In another study, the in-vivo anticancer activity was examined using a number of measures, including body weight analysis, mean survival time, and % increase in life span approaches .

- Results or Outcomes : Compound IVa showed more activity than the other compounds and the positive control temozolomide . Six compounds (IIh, IIi, IIj, IIIh, IIIi, IIIj)) have shown significant antitumor activity .

Application 2: Synthesis of Diverse Derivatives

- Specific Scientific Field : Organic Chemistry

- Summary of the Application : Methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate can be used as a starting material for the synthesis of diverse quinazoline derivatives .

- Methods of Application or Experimental Procedures : One such method involves the treatment of anthranilic acid with amide to produce 4-oxo-3,4-dihydroquinazolines through Niementowski synthesis .

- Results or Outcomes : This method allows for the synthesis of a wide range of quinazoline derivatives, which can then be evaluated for various biological activities .

Application 3: Formation of Fused Quinolones

- Specific Scientific Field : Medicinal Chemistry

- Summary of the Application : Methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate can be used in the synthesis of fused quinolones .

- Methods of Application or Experimental Procedures : The reaction of 3-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde with hydroxylamine hydrochloride in a glacial acetic acid affords 5-methyl-2-phenylpyrazolo[3′,4′:4,5]pyrano[3,2-c]quinoline-4,11(2H,5H)-dione .

- Results or Outcomes : This reaction allows for the formation of fused quinolones, which are a class of compounds with potential biological activities .

Application 4: Synthesis of Imidazo Tetrazine Derivatives

- Specific Scientific Field : Medicinal Chemistry

- Summary of the Application : Methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate can be used in the synthesis of imidazo tetrazine derivatives .

- Methods of Application or Experimental Procedures : Seventeen novel 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate and -carboxamide derivatives were synthesized and evaluated for their growth inhibition in seven human solid tumor and a human leukemia HL-60 cell lines .

- Results or Outcomes : Compound IVa showed more activity than the other compounds and the positive control temozolomide. In the presence of 40 μg/mL of IVa, the survival rate of all tested tumor cells was less than 10% .

Application 5: Synthesis of Quinazoline Derivatives

- Specific Scientific Field : Organic Chemistry

- Summary of the Application : Methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate can be used in the synthesis of quinazoline derivatives .

- Methods of Application or Experimental Procedures : Anthranilic acid on treatment with amide resulted in 4-oxo-3,4-dihydroquinazolines by Niementowski synthesis .

- Results or Outcomes : This method allows for the synthesis of a wide range of quinazoline derivatives .

Safety And Hazards

“Methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate” is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Safety measures include avoiding inhalation of dust, fume, gas, mist, vapors, or spray (P261), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Propiedades

IUPAC Name |

methyl 4-oxo-3H-quinazoline-8-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-15-10(14)7-4-2-3-6-8(7)11-5-12-9(6)13/h2-5H,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOIQBHSPCYEVGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC2=C1N=CNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90653342 | |

| Record name | Methyl 4-oxo-1,4-dihydroquinazoline-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90653342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate | |

CAS RN |

1000578-10-8 | |

| Record name | Methyl 4-oxo-1,4-dihydroquinazoline-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90653342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-chloro-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B1436664.png)

![6-cyclopropyl-1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1436669.png)

![3-(3-chloro-4-methylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1436673.png)

![2-[(methylamino)methyl]quinazolin-4(3H)-one hydrochloride](/img/structure/B1436679.png)

![2-chloro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B1436681.png)

![4-chloro-5-methyl-2-[(E)-phenyldiazenyl]phenol](/img/structure/B1436684.png)

![7-Methylbenzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B1436686.png)